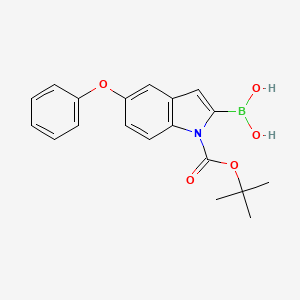

1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid

Overview

Description

The compound is a boronic acid derivative with a tert-butoxycarbonyl (Boc) protected indole structure . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the Boc group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base . The boronic acid group could potentially be introduced through a metal-catalyzed borylation reaction .Molecular Structure Analysis

The molecular structure likely consists of an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), substituted at the 2-position with a boronic acid group and at the 5-position with a phenoxy group. The nitrogen of the indole is likely protected with a Boc group .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions . Boronic acids are known to undergo Suzuki-Miyaura cross-coupling reactions in the presence of a palladium catalyst .Scientific Research Applications

Use in Organic Synthesis

As a Tert-Butoxycarbonylation Agent : This compound has been employed as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is chemoselective and yields high under mild conditions (Saito, Ouchi, & Takahata, 2006).

In Mono Suzuki-Miyaura Cross-Coupling : It has been used in the first example of mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with boronic acid, leading to the synthesis of non-symmetrical 2,5-disubstituted pyrroles (Beaumard, Dauban, & Dodd, 2010).

In the Preparation of Indoles and Oxindoles : This compound is instrumental in the preparation of N-(tert-butoxycarbonyl)indoles and oxindoles, important intermediates in organic synthesis (Clark et al., 1991).

Applications in Polymer Chemistry

In Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group of this compound is widely used in the field of polymer materials chemistry for the protection of functional groups. It plays a crucial role in the synthesis and stabilization of polymers with specific properties (Jing, Suzuki, & Matsumoto, 2019).

In the Synthesis of tert-Butyl Esters : This compound has been used in a novel protocol to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters, which is significant in the development of new materials and chemicals (Li et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that similar compounds have been used as inhibitors of enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma . These enzymes play crucial roles in various biological processes, including immune response and DNA replication, respectively .

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is a common protecting group used in organic synthesis . The Boc group can be selectively removed under certain conditions, revealing the functional group it was protecting . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound may also be involved in peptide-related biochemical pathways.

Result of Action

It is known that similar compounds have been used as inhibitors of certain enzymes , suggesting that this compound may also have inhibitory effects.

Action Environment

It is known that the deprotection of the boc group can take place under room temperature conditions , suggesting that temperature could be an important environmental factor for this compound.

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other organic compounds. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of amide bonds and other chemical transformations. The compound’s boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies and the development of enzyme inhibitors .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group can interact with serine and threonine residues in enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity, substrate binding, and overall cellular function. Additionally, the compound’s indole and phenoxy groups contribute to its binding affinity and specificity for target biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function. It is essential to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the compound’s overall efficacy and safety in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and overall effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. Its localization can impact its activity and function, making it a valuable tool for studying subcellular processes and interactions .

properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenoxyindol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BNO5/c1-19(2,3)26-18(22)21-16-10-9-15(25-14-7-5-4-6-8-14)11-13(16)12-17(21)20(23)24/h4-12,23-24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMCWYXICMXKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096331-36-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

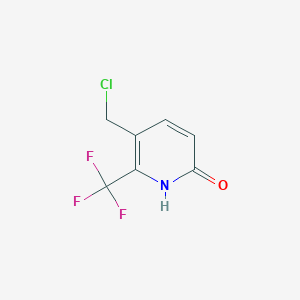

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)